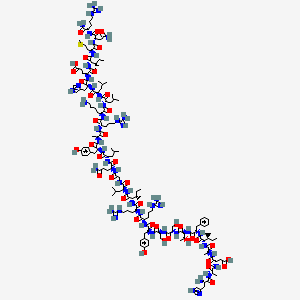
9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride
Overview
Description
9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride, also known by its IUPAC name (9S)-6’-methoxy-10,11-dihydrocinchonan-9-amine trihydrochloride, is a chemical compound with the molecular formula C20H30Cl3N3O and a molecular weight of 434.831 . It is used as an organic synthesis intermediate and a pharmaceutical intermediate, primarily in laboratory research and chemical pharmaceutical synthesis processes .
Molecular Structure Analysis
The InChI code for 9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride is 1S/C20H27N3O.3ClH/c1-3-13-12-23-9-7-14 (13)10-19 (23)20 (21)16-6-8-22-18-5-4-15 (24-2)11-17 (16)18;;;/h4-6,8,11,13-14,19-20H,3,7,9-10,12,21H2,1-2H3;3*1H/t13-,14-,19-,20-;;;/m0…/s1 . This code provides a textual representation of the compound’s molecular structure.Chemical Reactions Analysis
9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride is involved in several chemical reactions. It participates in Aza-Michael reactions on α,β-unsaturated ketones, epoxidation of α,β-unsaturated ketones, epoxidation of α,β-unsaturated aldehydes, and nitrocyclopropanation of α,β-unsaturated ketones .Physical And Chemical Properties Analysis
9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride is a solid substance. It has a melting point of 214-215 °C (decomposition occurs in solvents ethyl acetate and methanol). Its optical activity is [α]/D +65.0±5.0°, c = 1 in 0.1 M HCl .Scientific Research Applications
Asymmetric Reactions via Iminium Ion Activation
The 9-amino (9-deoxy)epi cinchona alkaloids have expanded the synthetic potential of asymmetric aminocatalysis, enabling the highly stereoselective functionalization of a variety of sterically hindered carbonyl compounds . The origin of the stereoselectivity of the Friedel–Crafts alkylation of indoles with α,β-unsaturated ketones catalyzed by 9-amino(9-deoxy)epi quinine has been revealed through a combination of experimental and theoretical mechanistic studies .
Epoxidation of α,β-unsaturated Ketones
This compound has been used in the epoxidation of α,β-unsaturated ketones . This reaction involves the addition of an oxygen atom to a carbon-carbon double bond to form an epoxide .
Epoxidation of α,β-unsaturated Aldehydes
In addition to ketones, 9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride can also be used in the epoxidation of α,β-unsaturated aldehydes .
Nitrocyclopropanation of α,β-unsaturated Ketones
This compound has been used in the nitrocyclopropanation of α,β-unsaturated ketones . This reaction involves the addition of a nitro group and a cyclopropane ring to a carbon-carbon double bond .
Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic chemistry, and this compound has been used to catalyze this reaction . The Diels-Alder reaction involves the formation of a six-membered ring from a diene and a dienophile .
Intramolecular Aldolization of Diketones
9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride has been used in the intramolecular aldolization of diketones . This reaction involves the formation of a carbon-carbon bond within a molecule .
Synthesis of Primary Amines
Primary amines derived from 9-amino (9-deoxy)epi cinchona alkaloids are valuable catalysts used in the asymmetric functionalization of carbonyl compounds . Two procedures for the synthesis of these primary amines have been described .
Safety and Hazards
This compound is classified as dangerous, with the hazard statement H301: Toxic if swallowed . Safety measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use. Appropriate exhaust ventilation should be provided at places where dust is formed .
properties
IUPAC Name |
(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O.3ClH/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18;;;/h4-6,8,11,13-14,19-20H,3,7,9-10,12,21H2,1-2H3;3*1H/t13-,14-,19-,20-;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINKDORAGBPFFS-HVHHAJEFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)N.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)N.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746312 | |
| Record name | (3alpha,8alpha)-6'-Methoxy-10,11-dihydrocinchonan-9-amine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride | |
CAS RN |
931098-91-8 | |
| Record name | (3alpha,8alpha)-6'-Methoxy-10,11-dihydrocinchonan-9-amine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8α,9S)-10,11-Dihydro-6'-methoxycinchonan-9-amine trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030532.png)
![6-Aminomethyl-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3030533.png)


![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)


![methyl (4S,5E,6S)-5-(2-hydroxyethylidene)-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B3030540.png)





